

Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis

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Compound of Interest

Compound Name: 4-(Aminomethyl)-3-methylbenzonitrile

Cat. No.: B1288000

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Introduction

4-(Aminomethyl)-3-methylbenzonitrile is a valuable bifunctional building block in organic synthesis, particularly in the construction of pharmacologically active molecules. Its structure, featuring a primary amine and a nitrile group on a substituted benzene ring, allows for versatile chemical modifications. The primary amine serves as a key nucleophile or a point for amide bond formation, while the nitrile group can be utilized in various transformations or act as a bioisostere for other functional groups in drug design. This document provides detailed application notes and experimental protocols for the use of **4-(Aminomethyl)-3-methylbenzonitrile** in the synthesis of targeted therapeutic agents.

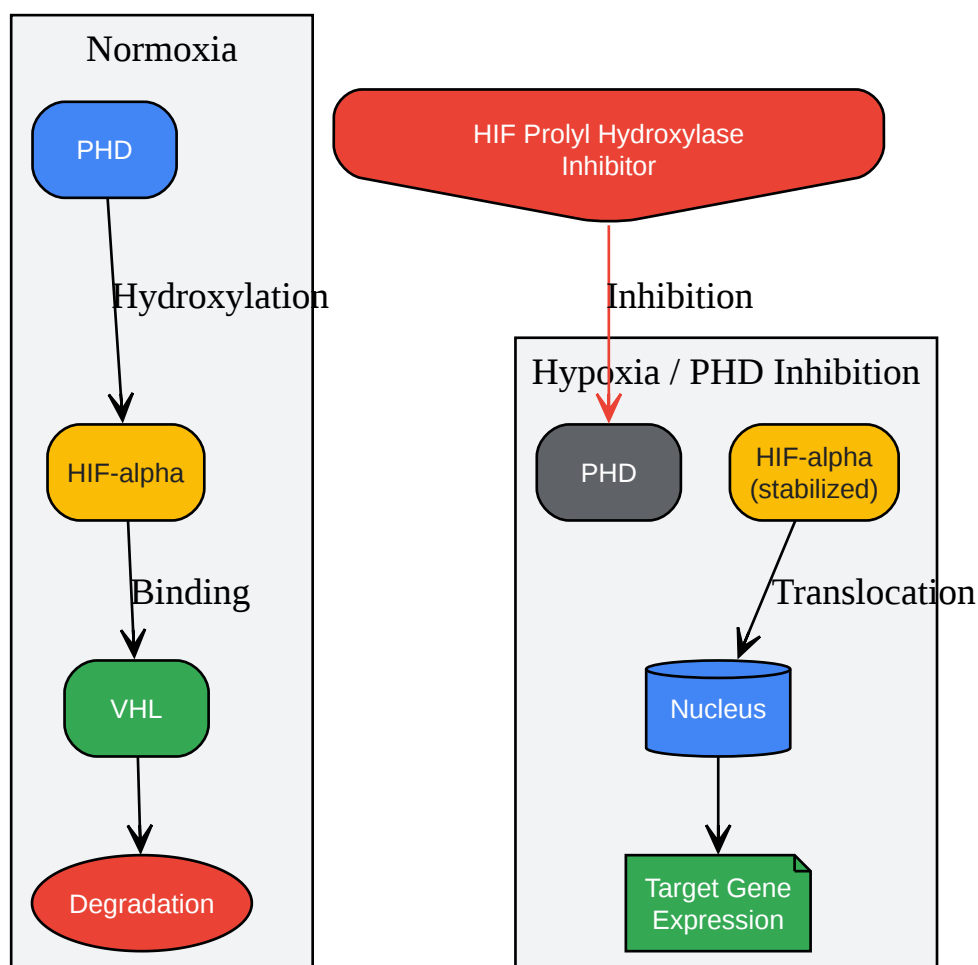
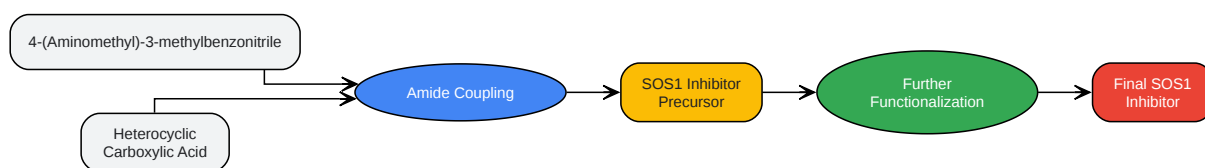
Key Applications

The primary application of **4-(Aminomethyl)-3-methylbenzonitrile** is in the synthesis of enzyme inhibitors for cancer therapy and other diseases. Two notable examples are its use as a building block for Son of Sevenless 1 (SOS1) inhibitors and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.

Synthesis of SOS1 Inhibitors

SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. Inhibiting the SOS1-RAS interaction is a promising strategy for the treatment of RAS-driven tumors. **4-(Aminomethyl)-3-methylbenzonitrile** can be incorporated into the structure of SOS1 inhibitors to provide a key interaction point with the target protein.

Diagram of the general synthetic workflow for SOS1 inhibitors:



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